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Compound of Interest

Compound Name: 1-(4-Biphenylyl)ethanol

Cat. No.: B1360031

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Biphenylyl)ethanol, also known as 4-(1-Hydroxyethyl)biphenyl, is an organic compound
with the chemical formula C14H140.[1][2] It is a white to almost white crystalline solid.[1] This
compound serves as a versatile building block in organic synthesis, particularly in the
pharmaceutical and chemical industries.[1][2] Its biphenyl scaffold is a common structural motif
in many biologically active molecules. This guide provides a comprehensive overview of the
characterization of 1-(4-Biphenylyl)ethanol, including its physicochemical properties,
spectroscopic data, and potential biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-Biphenylyl)ethanol is presented in
Table 1. This data is essential for its handling, storage, and application in various experimental
settings.

Table 1: Physicochemical Properties of 1-(4-Biphenylyl)ethanol
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Property Value Reference
CAS Number 3562-73-0 [11[2][3]
Molecular Formula C14H140 [1][2]
Molecular Weight 198.26 g/mol [2][3]
White to almost white
Appearance [1]
powder/crystal
Melting Point 95-97 °C [31[4]
Boiling Point 340.4 °C at 760 mmHg [3]
Density 1.067 g/cm3 [3]
Flash Point 148.6 °C [3]
Sparingly soluble in water.
Solubility Soluble in ethanol, ether, and [1]
ketone solvents.
Sealed in a dry place at room
Storage [3]

temperature.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 1-

(4-Biphenylyl)ethanol. The following sections detail the expected spectral data and provide

generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

Table 2: NMR Spectroscopic Data for 1-(4-Biphenylyl)ethanol
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Key Chemical
Nucleus Solvent Shifts (6) and Reference
Multiplicities

Signals corresponding
to the aromatic
protons of the

1H NMR CDCls biphenyl group, the
methine proton (CH-
OH), and the methyl
protons (CHs).

Resonances for the
aromatic carbons, the
13C NMR CDClIs carbon bearing the
hydroxyl group, and
the methyl carbon.

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Biphenylyl)ethanol in 0.5-0.7
mL of deuterated chloroform (CDCls).

e Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
e 'H NMR Parameters:

o Number of scans: 16-32

o Relaxation delay: 1-2 seconds

o Spectral width: -2 to 12 ppm
e 13C NMR Parameters:

o Number of scans: 1024 or more, depending on concentration

o Relaxation delay: 2-5 seconds
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o Spectral width: 0 to 220 ppm

o Data Processing: Process the raw data using appropriate software to perform Fourier
transformation, phase correction, and baseline correction. Chemical shifts should be
referenced to the residual solvent peak (CDCls: 0H = 7.26 ppm, 6C = 77.16 ppm).

Sample Preparation Data Acquisition Data Processing & Analysis
B —
Weigh Compound Dissolve in CDCI3 NMR Spectrometer Fourier Transformj—> Phase & Baseline Correctionj—> Structure Elucidationj

Click to download full resolution via product page

Figure 1: General workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.

Table 3: Key FTIR Absorption Bands for 1-(4-Biphenylyl)ethanol

Functional Group Wavenumber (cm~2) Intensity

O-H stretch (alcohol) 3200-3600 Broad, Strong
C-H stretch (aromatic) 3000-3100 Medium

C-H stretch (aliphatic) 2850-3000 Medium

C=C stretch (aromatic) 1400-1600 Medium to Strong
C-O stretch (alcohol) 1000-1260 Strong

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

e Sample Preparation: Grind 1-2 mg of 1-(4-Biphenylyl)ethanol with approximately 100-200
mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
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homogeneous powder is obtained.

» Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,

transparent pellet.

o Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and
acquire the spectrum, typically in the range of 4000-400 cm™1,

o Background Correction: A background spectrum of a pure KBr pellet should be recorded and

subtracted from the sample spectrum.

(Mix Sample with KBD

(Grind to Fine PowdeD

Press into Pellet

i

Acquire Spectrum

Gdentify Functional Groups)

Click to download full resolution via product page

Figure 2: Workflow for FTIR analysis using the KBr pellet method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power
of mass spectrometry to identify and quantify volatile and semi-volatile compounds.
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Table 4: GC-MS Data for 1-(4-Biphenylyl)ethanol

Parameter Value

Retention Time Dependent on GC conditions
Molecular lon (M+) m/z 198

Key Fragmentation lons m/z 183 ([M-CHs]*), 155, 152

Experimental Protocol: GC-MS Analysis

o Sample Preparation: Prepare a dilute solution of 1-(4-Biphenylyl)ethanol (e.g., 1 mg/mL) in
a suitable solvent such as dichloromethane or ethyl acetate.

e GC-MS System: A standard GC-MS instrument.

e GC Conditions (Typical):

o

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).

[¢]

Injector Temperature: 250-280 °C.

[¢]

Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then
ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

[e]

Carrier Gas: Helium at a constant flow rate.

e MS Conditions (Typical):

o lonization Mode: Electron lonization (EIl) at 70 eV.

o Mass Range: Scan from m/z 40 to 400.

» Data Analysis: Identify the peak corresponding to 1-(4-Biphenylyl)ethanol by its retention
time and compare the obtained mass spectrum with a reference library or interpret the
fragmentation pattern.
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Synthesis and Potential Biological Activity
Synthesis

1-(4-Biphenylyl)ethanol is typically synthesized through the reduction of 4-acetylbiphenyl.
This can be achieved using various reducing agents, with sodium borohydride (NaBHa) in an
alcoholic solvent being a common and convenient method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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